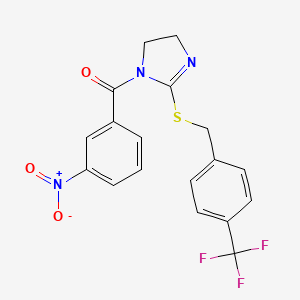

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate is a compound that belongs to the class of 4-oxoquinolines, which are of significant interest in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties. The presence of different functional groups, such as nitro, ester, and carboxylate, can influence the activity and properties of these molecules .

Synthesis Analysis

The synthesis of this compound and related compounds often involves multi-step reactions, including chemical reduction, nucleophilic addition, and cyclocondensation. For instance, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a related compound, is prepared by reducing an azido-nitroquinoline followed by reactions with α-acetyl-N-arylhydrazonoyl chlorides to yield various substituted pyrido[2,3-f]quinoxalines . Another approach to synthesizing 3-aminoquinoline derivatives involves the addition of ethyl N-pivaloyl-3-aminocrotonate to nitroarenes, followed by hydrolysis and decarboxylation .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using various spectroscopic techniques. NMR studies of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provide insights into the chemical shifts and coupling constants, which are crucial for understanding the electronic environment of the molecule . Additionally, theoretical and spectroscopic studies using density functional theory (DFT) and time-dependent DFT have identified the most probable tautomeric forms and calculated the vertical optical transitions of ethyl 4-oxoquinoline-3-carboxylate derivatives .

Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its functional groups. For example, the nitro group can undergo photoinduced reduction in the presence of titania, leading to the formation of radical anions. The structures and spin density distributions of these radical anions have been deduced from EPR spectra . The regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, has been investigated using DFT methods, highlighting the importance of the nitrogen position in the oxoquinoline group for the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The introduction of halogen atoms, such as fluorine or chlorine, can significantly alter the electronic properties and, consequently, the NMR spectral data . The oral antiallergy activity of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a structurally related compound, has been reported to be potent, with an ED50 value of 3 mg/kg, indicating the potential of these derivatives in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Research has demonstrated the preparation and characterization of various derivatives of quinoline carboxylates, showcasing their potential in chemical synthesis. For instance, Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its free acid were synthesized by chemical reduction. These compounds underwent subsequent reactions, like nucleophilic addition and cyclocondensation, leading to other complex structures. Analytical and spectral data confirmed the assigned structures of these compounds, indicating a robust method of synthesis and characterization (Zahra et al., 2007).

Anticancer Activity

Some derivatives related to Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate have shown potential in cancer treatment. A study aimed to synthesize new derivatives and test their anticancer effects against the breast cancer MCF-7 cell line. The synthesized compounds were validated using various spectroscopic and micro-analytical techniques, and some demonstrated significant anticancer activity compared to a reference compound (Gaber et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 8-nitro-4-oxo-3H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZKFRDLBJHFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)

![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)

![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)